Cas no 950691-52-8 (6-Chloro-5-fluoropyridine-3-carbaldehyde)

6-Chloro-5-fluoropyridine-3-carbaldehyde structure
950691-52-8 structure
Produktname:6-Chloro-5-fluoropyridine-3-carbaldehyde
CAS-Nr.:950691-52-8
MF:C6H3ClFNO
MW:159.545523881912
MDL:MFCD13189060
CID:834951
PubChem ID:21698194

6-Chloro-5-fluoropyridine-3-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-Chloro-5-fluoronicotinaldehyde
    • 6-chloro-5-fluoropyridine-3-carbaldehyde
    • 3-PYRIDINECARBOXALDEHYDE,6-CHLORO-5-FLUORO-
    • 6-Chloro-3-fluoronicotinaldehyde
    • 6-chloro-5-fluoro-3-Pyridinecarboxaldehyde
    • 6-chloro-5-fluoro-3-pyridinecarbaldehyde
    • 6-Chloro-5-fluoro-3-pyridinecarboxaldehyde (ACI)
    • CS-0045099
    • MFCD13189060
    • MNOGYCPIVIXHRK-UHFFFAOYSA-N
    • DTXSID90617065
    • 950691-52-8
    • AC-33404
    • AKOS016007339
    • 2-Chloro-3-fluoropyridine-3-carboxaldehyde
    • EN300-195404
    • 6-chloro-5-fluoro-3-pyridine carbaldehyde
    • DB-024971
    • 6-Chloro-5-fluoro-pyridine-3-carbaldehyde
    • SY123385
    • AB67661
    • BS-24663
    • SCHEMBL875527
    • 6-Chloro-5-fluoropyridine-3-carbaldehyde
    • MDL: MFCD13189060
    • Inchi: 1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H
    • InChI-Schlüssel: MNOGYCPIVIXHRK-UHFFFAOYSA-N
    • Lächelt: O=CC1C=C(F)C(Cl)=NC=1

Berechnete Eigenschaften

  • Genaue Masse: 158.98900
  • Monoisotopenmasse: 158.9887196g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 133
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 30Ų
  • XLogP3: 1.4

Experimentelle Eigenschaften

  • Dichte: 1.444
  • Siedepunkt: 235 ºC
  • Flammpunkt: 96 ºC
  • PSA: 29.96000
  • LogP: 1.68660

6-Chloro-5-fluoropyridine-3-carbaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1115739-5g
6-Chloro-5-fluoronicotinaldehyde
950691-52-8 98%
5g
¥3487.00 2024-04-24
TRC
C360225-50mg
6-Chloro-5-fluoropyridine-3-carbaldehyde
950691-52-8
50mg
$ 150.00 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AB253-1g
6-Chloro-5-fluoropyridine-3-carbaldehyde
950691-52-8 98%
1g
1289.0CNY 2021-08-04
TRC
C360225-100mg
6-Chloro-5-fluoropyridine-3-carbaldehyde
950691-52-8
100mg
$ 224.00 2023-04-18
TRC
C360225-250mg
6-Chloro-5-fluoropyridine-3-carbaldehyde
950691-52-8
250mg
$ 397.00 2023-04-18
eNovation Chemicals LLC
Y1219177-1G
6-chloro-5-fluoro-pyridine-3-carbaldehyde
950691-52-8 97%
1g
$110 2024-07-21
Chemenu
CM178797-1g
6-chloro-5-fluoronicotinaldehyde
950691-52-8 95%
1g
$400 2021-08-05
Chemenu
CM178797-5g
6-chloro-5-fluoronicotinaldehyde
950691-52-8 95%
5g
$609 2022-06-09
eNovation Chemicals LLC
D549189-5g
6-chloro-5-fluoropyridine-3-carbaldehyde
950691-52-8 95%
5g
$1600 2024-05-24
Enamine
EN300-195404-0.05g
6-chloro-5-fluoropyridine-3-carbaldehyde
950691-52-8 95%
0.05g
$33.0 2023-09-17

6-Chloro-5-fluoropyridine-3-carbaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Silver nitrate Solvents: Ethanol ,  Water ;  1 h, 100 °C
Referenz
Bicyclic compound used as lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, preparation method and pharmaceutical use
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Preparation of spirotricycle compounds as RIPK1 inhibitors for the treatment and prevention of RIPK1-mediated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  20 min, -78 °C; 30 min, -78 °C
1.2 10 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Water ;  -78 °C
Referenz
Preparation of 2-(3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide and 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide derivatives as GPR139 receptor modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Silver nitrate Solvents: Ethanol ,  Water ;  1 h, 100 °C
Referenz
Fused imidazopyrimidinones as Lp-LPA2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Benzofurans and related compounds as S1P receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and related immune diseases
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  20 min, 0 °C; 30 min, 0 °C
1.2 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Water ;  0 °C; 0 °C → rt
Referenz
GPR139 receptor modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hexamethylenetetramine Solvents: Water ;  rt → reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referenz
Benzofurans and related compounds as S1P receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and related immune diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Silver nitrate Solvents: Ethanol ,  Water ;  1 h, 100 °C
Referenz
Preparation of novel pyrimidinone and pyridinone compounds as Lp-PLA2 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Silver nitrate Solvents: Acetonitrile ,  Water ;  1 h, 110 °C
Referenz
Preparation of tricyclic compounds as Lp-PLA2 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  10 min, -78 °C
1.2 -78 °C; 1 h, -78 °C → rt
Referenz
Preparation of piperidinylideneaminooxypiperidine derivatives for use as GPR119 modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  30 min, -78 °C
1.2 30 min, -78 °C
Referenz
Isoxazolidine derivatives inhibitors of receptor interacting protein kinase 1 (RIPK1) and their preparation
, World Intellectual Property Organization, , ,

6-Chloro-5-fluoropyridine-3-carbaldehyde Raw materials

6-Chloro-5-fluoropyridine-3-carbaldehyde Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:950691-52-8)6-Chloro-5-fluoropyridine-3-carbaldehyde
A11122
Reinheit:99%/99%
Menge:5g/25g
Preis ($):301.0/1320.0